4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, a benzhydryl piperazine analog, has been shown to bind selectively to the cannabinoid receptor type 1 (cb1) more than the cannabinoid receptor type 2 . The CB1 receptor plays a crucial role in the central nervous system, influencing mood, appetite, pain sensation, and memory .
Mode of Action
The benzhydryl piperazine analog mentioned earlier acts as an inverse agonist at the cb1 receptor .
Biochemical Pathways
The cb1 receptor, which is a potential target of this compound, is involved in various biochemical pathways, including the regulation of neurotransmitter release in the brain, which can affect mood, appetite, and pain sensation .
Result of Action
As an inverse agonist of the cb1 receptor, a similar compound could potentially reduce the activity of this receptor, leading to effects such as decreased appetite, altered pain sensation, and changes in mood .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-14-11-22-25(12-14)18-10-17(20-13-21-18)24-8-6-23(7-9-24)16-4-2-15(19)3-5-16/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIONPUYBFGRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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